molecular formula C10H9F3O2 B8136150 3-Ethyl-5-(trifluoromethyl)benzoic acid

3-Ethyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B8136150
M. Wt: 218.17 g/mol
InChI Key: RCJSGIMCGUSGQO-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethyl group at the third position and a trifluoromethyl group at the fifth position on the benzoic acid ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(trifluoromethyl)benzoic acid typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group transformations. One common route includes:

    Friedel-Crafts Acylation: This step introduces the ethyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of the ethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and specific reactivity patterns. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

3-ethyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJSGIMCGUSGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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